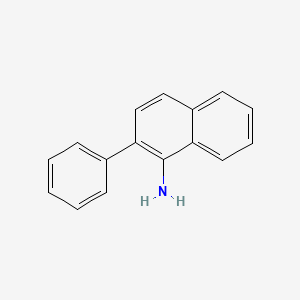

1-Amino-2-phenylnaphthalene

Descripción

Structural and Electronic Characteristics of Phenylnaphthalene Scaffolds

The phenylnaphthalene scaffold consists of two fused benzene (B151609) rings (a naphthalene (B1677914) core) to which a phenyl group is attached. solubilityofthings.com This arrangement of multiple aromatic rings results in a planar and largely nonpolar structure. solubilityofthings.comwikipedia.org The fusion of the rings and the connection to the phenyl group create an extended π-conjugated system, where the p-orbitals of the carbon atoms overlap, allowing for the delocalization of electrons across the molecule. This delocalization is a key feature of aromatic compounds and influences their electronic properties. rsc.orglibretexts.org

The specific arrangement of the phenyl group on the naphthalene core affects the electronic and photophysical properties of the molecule. rsc.org For instance, the position of substitution can influence the energy levels of the molecular orbitals and the nature of electronic transitions. rsc.orgacs.org The interaction between the π-systems of the naphthalene and phenyl rings, often through π-π stacking in the solid state, is a significant characteristic of these scaffolds. solubilityofthings.com

The electronic properties of the phenylnaphthalene scaffold can be further tuned by the introduction of various substituents. smolecule.com For example, electron-withdrawing or electron-donating groups can alter the electron density distribution within the aromatic system, thereby modifying its reactivity and photophysical behavior. acs.orgsmolecule.com

Significance of Amino Functionality in Polycyclic Aromatic Systems for Chemical Research

The introduction of an amino (-NH2) group onto a polycyclic aromatic system like phenylnaphthalene has profound implications for its chemical and physical properties. The amino group is a strong electron-donating group, which increases the electron density of the aromatic rings. This enhanced electron density makes the molecule more susceptible to electrophilic aromatic substitution reactions. smolecule.com

Furthermore, the amino group can significantly increase the polarity of the molecule and its ability to form hydrogen bonds. ontosight.ai This can lead to increased solubility in polar solvents compared to the parent hydrocarbon. ontosight.ai For instance, while N-phenylnaphthalen-1-amine is primarily nonpolar and more soluble in nonpolar solvents like toluene, the presence of the amino group introduces some potential for interaction with polar solvents. solubilityofthings.com

The amino group also plays a crucial role in the photophysical properties of these compounds. It can participate in processes like excited-state intramolecular proton transfer (ESIPT), where a proton is transferred from the amino group to another part of the molecule in the excited state. researchgate.netacs.orgacs.org This phenomenon is of significant interest in the development of fluorescent probes and materials with unique optical properties. The presence of the amino group can also influence the formation of intramolecular charge transfer (ICT) states upon photoexcitation. rsc.org

Overview of Research Directions in Aminophenylnaphthalene Chemistry

Research into aminophenylnaphthalene chemistry is multifaceted, with applications spanning materials science and medicinal chemistry. A significant area of investigation is the synthesis of novel aminophenylnaphthalene derivatives and the exploration of their chemical reactivity. plos.orgrsc.orgresearchgate.net This includes the development of efficient synthetic routes and the study of their participation in various organic reactions.

Another key research direction is the investigation of the photophysical properties of these compounds. rsc.orgresearchgate.netacs.orgresearchgate.net The unique fluorescence and electronic characteristics of aminophenylnaphthalenes make them promising candidates for use in organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. ontosight.ai For example, studies have explored how the substitution pattern and the molecular geometry of these compounds affect their emission properties and quantum yields. researchgate.netresearchgate.net

In the field of medicinal chemistry, aminophenylnaphthalene derivatives are being investigated for their potential biological activities. plos.orgresearchgate.net The structural similarity of the phenylnaphthalene scaffold to various biologically active molecules has prompted research into their efficacy as, for example, antimicrobial or anticancer agents. researchgate.netsmolecule.com Structure-activity relationship (SAR) studies aim to understand how modifications to the aminophenylnaphthalene structure influence its biological effects. plos.org

Structure

3D Structure

Propiedades

IUPAC Name |

2-phenylnaphthalen-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c17-16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-11H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCLXYJRPRRZQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70946461 | |

| Record name | 2-Phenylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23645-37-6 | |

| Record name | 2-Phenyl-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23645-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylnaphthalen-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023645376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC176008 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENYLNAPHTHALEN-1-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T7G2L2MKG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Vibrational Spectroscopy for Structural Conformation and Bond Analysis

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. These techniques are instrumental in identifying functional groups and providing insights into the molecule's conformational and bonding characteristics.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. bruker.com The resulting spectrum is a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of different functional groups and bonds. bruker.com

For 1-Amino-2-phenylnaphthalene, the FT-IR spectrum reveals key vibrational modes that confirm its structure. The presence of the primary amine (-NH₂) group is typically characterized by two distinct stretching vibrations in the region of 3500-3300 cm⁻¹. One corresponds to the asymmetric stretching and the other to the symmetric stretching of the N-H bonds. Bending vibrations for the amine group are also expected in the 1650-1580 cm⁻¹ region.

The aromatic nature of the naphthalene (B1677914) and phenyl rings gives rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are observed in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are particularly useful for determining the substitution pattern of the aromatic rings, are found in the 900-675 cm⁻¹ range.

A study on a related compound, 1-phenylnaphthalene-2,3-dicarboximide, showed characteristic peaks for the amino group at 3520 and 3400 cm⁻¹ and a peak for the phenyl group at 700 cm⁻¹. tandfonline.com While not the exact compound, this provides an indication of the expected regions for these functional groups in a similar molecular framework.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3500 - 3400 |

| N-H Symmetric Stretch | 3400 - 3300 | |

| N-H Bend (Scissoring) | 1650 - 1580 | |

| Aromatic Rings | C-H Stretch | > 3000 |

| C=C Stretch | 1600 - 1450 | |

| C-H Out-of-plane Bend | 900 - 675 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. bruker.com It relies on the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations, making it particularly useful for characterizing the carbon skeleton of aromatic compounds.

In the Raman spectrum of this compound, the aromatic C=C stretching vibrations are expected to produce strong signals. The breathing modes of the phenyl and naphthalene rings, which involve the synchronous expansion and contraction of the rings, are also characteristic and typically appear as sharp, intense peaks. These vibrations provide valuable information about the electronic structure and substitution pattern of the aromatic systems.

A comprehensive spectroscopic investigation of 2-amino-1-naphthalenesulfonic acid utilized both FT-IR and Raman spectroscopy to analyze its vibrational spectrum in detail. spectroscopyonline.com This highlights the synergistic nature of these two techniques in providing a complete picture of a molecule's vibrational behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional (1D) NMR: ¹H NMR and ¹³C NMR

¹H NMR Spectroscopy provides information about the different types of protons in a molecule and their immediate electronic environment. The chemical shift (δ) of a proton is influenced by the electron density around it. For this compound, the aromatic protons on the naphthalene and phenyl rings are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The protons of the amino group (-NH₂) would likely appear as a broader signal, and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy provides information about the different carbon atoms in a molecule. libretexts.org In the ¹³C NMR spectrum of this compound, the carbon atoms of the aromatic rings will appear in the downfield region, generally between δ 110 and 150 ppm. The carbon atom attached to the amino group (C1) would be shifted to a higher chemical shift value due to the electronegativity of the nitrogen atom. The quaternary carbons (those not bonded to any hydrogens) will typically show weaker signals.

Published data for the related compound 1-phenylnaphthalene (B165152) shows ¹H NMR signals in the aromatic region between δ 7.35 and 7.89 ppm. chemicalbook.com For a derivative, 1-phenyl-2-naphthylamine, the aromatic protons were observed in a multiplet ranging from δ 7.46 to 8.42 ppm. tandfonline.com

Table 2: Expected Chemical Shift Ranges for ¹H and ¹³C NMR of this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H | Aromatic Protons (Naphthalene & Phenyl) | 7.0 - 8.5 |

| Amine Protons (-NH₂) | Variable, often broad | |

| ¹³C | Aromatic Carbons | 110 - 150 |

| Carbon attached to -NH₂ (C1) | Shifted downfield within the aromatic region |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR provides fundamental information, 2D NMR techniques are often necessary to unambiguously assign all the signals in a complex molecule like this compound. wikipedia.org These experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. magritek.com It is invaluable for tracing the connectivity of protons within the naphthalene and phenyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.org It allows for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the connectivity across quaternary carbons and between the phenyl and naphthalene rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, even if they are not directly bonded. uzh.ch This is particularly useful for determining the relative orientation of the phenyl group with respect to the naphthalene ring system.

The use of 2D NMR techniques has been reported for the structural elucidation of similar complex molecules, demonstrating their power in resolving overlapping signals and confirming connectivity. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule.

UV-Visible Absorption Spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. Aromatic compounds like this compound are expected to have strong UV absorptions due to π-π* transitions within the conjugated system of the naphthalene and phenyl rings. The presence of the amino group, an electron-donating group, can cause a red shift (shift to longer wavelengths) of the absorption maxima compared to the unsubstituted parent hydrocarbon. The UV spectrum of a related compound was obtained using a Varian Cary 219 spectrophotometer. tandfonline.com

Fluorescence Spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. jasco-global.com Many polycyclic aromatic hydrocarbons are fluorescent. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is sensitive to the molecule's environment. jasco-global.com The fluorescence properties of this compound would be influenced by the extent of conjugation and the nature of the solvent. Aromatic amino acids, for instance, exhibit characteristic fluorescence that is widely used in biochemical studies. researchgate.netmdpi.com The study of the electronic spectra provides valuable information about the molecule's electronic structure and potential for applications in areas like optical materials and sensors.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound is used to investigate the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. ddugpgcsitapur.com The structure of this compound, featuring a naphthalene core, a phenyl substituent, and an amino group, gives rise to characteristic electronic transitions.

The primary transitions observed for this aromatic amine are π → π* and n → π*. bbec.ac.inmatanginicollege.ac.in

π → π Transitions:* These transitions occur in the unsaturated naphthalene and phenyl rings. They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. bbec.ac.in These are typically high-intensity absorptions. ddugpgcsitapur.com Conjugation between the phenyl and naphthalene rings can lead to a bathochromic (red) shift, moving the absorption maximum to a longer wavelength and increasing its intensity. matanginicollege.ac.in

n → π Transitions:* These transitions involve the non-bonding electrons (n-electrons) of the nitrogen atom in the amino group being promoted to a π* antibonding orbital of the aromatic system. bbec.ac.in These transitions are generally of lower intensity than π → π* transitions. matanginicollege.ac.in

The amino group (-NH2) acts as an auxochrome. matanginicollege.ac.in An auxochrome is a group of atoms that, when attached to a chromophore (the light-absorbing part of the molecule), modifies the wavelength and intensity of absorption. matanginicollege.ac.in The lone pair of electrons on the nitrogen atom extends the conjugation of the naphthalene chromophore, which decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). matanginicollege.ac.in This results in a bathochromic shift, meaning this compound absorbs light at longer wavelengths compared to unsubstituted naphthalene. matanginicollege.ac.in The polarity of the solvent can also influence these transitions; for instance, hydrogen bonding with protic solvents can affect the n → π* transitions. bbec.ac.in

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π (aromatic rings) → π | UV (200-400 nm) | High |

| n → π | n (amino group) → π (aromatic) | Near-UV / Visible | Low to Moderate |

Fluorescence Spectroscopy and Quantum Yield Analysis

Fluorescence spectroscopy provides insights into the photophysical properties of this compound following electronic excitation. Upon absorbing a photon, the molecule moves to an excited state and can then relax by emitting a photon (fluorescence). The fluorescence emission typically occurs at a longer wavelength (lower energy) than the absorption.

The fluorescence behavior of aminonaphthalene derivatives is highly sensitive to their environment and the position of the amino group. rsc.org For this compound, the emission spectrum is expected to be influenced by factors such as solvent polarity. In polar solvents, molecules with amino groups often exhibit positive solvatofluorochromism, where the emission maximum shifts to a longer wavelength (a red shift) as the solvent polarity increases. rsc.org This phenomenon is often attributed to the formation of an intramolecular charge transfer (ICT) excited state, where the amino group acts as an electron donor and the naphthalene system as an acceptor.

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. jasco-global.com The quantum yield can be determined using either a relative method, by comparison to a known standard, or an absolute method using an integrating sphere. jasco-global.comkobv.de The quantum yield of aminonaphthalene derivatives can vary significantly with solvent polarity, often decreasing in more polar solvents. rsc.org

Table 2: Factors Influencing Fluorescence of this compound

| Factor | Description |

| Solvent Polarity | Increased polarity can stabilize the excited state, often leading to a red shift in emission and potentially a lower quantum yield. rsc.org |

| Hydrogen Bonding | Protic solvents can form hydrogen bonds with the amino group, affecting the energy of the excited state and influencing fluorescence. |

| Substitution | The positions of the amino and phenyl groups on the naphthalene ring are crucial in determining the photophysical properties. rsc.org |

| Temperature | Lower temperatures (e.g., 77 K) can enhance fluorescence by reducing non-radiative decay pathways. researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₆H₁₃N), the calculated molecular weight is approximately 219.28 g/mol . alfa-chemistry.com

In a typical electron impact (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺˙). According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound (m/z = 219). libretexts.org Due to the stability of the fused aromatic ring system, the molecular ion peak is expected to be prominent and one of the most abundant ions in the spectrum. arizona.edu

The fragmentation pattern provides structural information. The fragmentation of this compound would likely proceed through pathways characteristic of aromatic amines. Common fragmentation patterns include:

Loss of a hydrogen radical (H·): Formation of a stable [M-1]⁺ ion.

Loss of the amino group (·NH₂): This would lead to a fragment ion corresponding to the phenylnaphthalene cation.

Cleavage within the aromatic rings: This is less common due to the high energy required but can lead to smaller charged fragments.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

| [M]⁺˙ | [C₁₆H₁₃N]⁺˙ | 219 | Molecular Ion |

| [M-1]⁺ | [C₁₆H₁₂N]⁺ | 218 | Loss of a hydrogen atom from the amino group or ring. |

| [M-16]⁺ | [C₁₆H₁₁]⁺ | 203 | Loss of NH radical. |

| [M-17]⁺ | [C₁₆H₁₂]⁺˙ | 202 | Loss of ammonia (B1221849) (NH₃) via rearrangement. |

| [C₁₀H₇]⁺ | [C₁₀H₇]⁺ | 127 | Naphthyl fragment. |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77 | Phenyl fragment. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This method would provide definitive information on the solid-state conformation of this compound, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not available in the searched literature, analysis of related structures allows for a prediction of its key structural features. researchgate.netajol.info A crystallographic study would reveal:

Planarity: The degree of planarity of the naphthalene ring system.

Dihedral Angle: The torsion or dihedral angle between the plane of the naphthalene core and the plane of the phenyl ring. This angle is a result of steric hindrance between the two rings and the amino group. In similar structures, this angle can vary significantly. researchgate.netmdpi.com

Bond Parameters: Precise measurements of C-C, C-N, and C-H bond lengths and angles.

Table 4: Structural Parameters Obtainable from X-ray Crystallography of this compound

| Parameter | Expected Information |

| Crystal System & Space Group | Defines the symmetry and repeating unit cell of the crystal. ajol.info |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. ajol.info |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-N, C-C). researchgate.net |

| Bond Angles (°) ** | Angles formed by three connected atoms (e.g., C-C-N). researchgate.net |

| Dihedral Angle (°) ** | The twist angle between the naphthalene and phenyl rings. mdpi.com |

| Hydrogen Bonding (Å, °) | Distances and angles of intermolecular N-H···N or N-H···π interactions, defining the packing arrangement. ajol.infojhu.edu |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. These calculations solve the Schrödinger equation, albeit in an approximate manner, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by using its electron density as the fundamental variable, rather than the complex many-electron wavefunction. acs.org It offers a favorable balance between computational cost and accuracy, making it a popular choice for studying medium to large-sized molecules.

Geometry optimization is a key application of DFT. In this process, the algorithm systematically alters the positions of the atoms in a molecule to find the arrangement with the lowest possible energy, known as the equilibrium geometry. This optimized structure corresponds to the most stable conformation of the molecule and provides data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative DFT Calculation Parameters for a Related Molecule

| Parameter | Value/Method | Molecule | Reference |

|---|---|---|---|

| Computational Method | Density Functional Theory (DFT) | 1-Phenylnaphthalene (B165152) | ias.ac.inias.ac.in |

| Functional | B3LYP | ||

| Basis Set | 6-31G* |

Beyond DFT, other methods are employed to study electronic properties. Ab-initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. These methods, like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), can be highly accurate but are computationally demanding. researchgate.net

Semi-empirical methods simplify the calculations by incorporating some experimental parameters (parameterization) to approximate certain complex integrals. This makes them much faster than ab-initio or DFT methods, allowing for the study of very large molecular systems, though with some trade-off in accuracy.

For phenylnaphthalenes, ab-initio methods like MP2 have been used alongside DFT to investigate structural features, providing a point of comparison for the computational results. researchgate.net For instance, studies on 1,3,5-Tris-(α-naphthyl)benzene, a larger analogue, utilized both DFT and MP2 methods to compute the phenyl-naphthyl dihedral angle, finding good agreement between the methods. researchgate.net

Analysis of Molecular Orbitals and Electronic Properties

Once the electronic structure is calculated, various analyses can be performed to interpret it in chemically meaningful terms, revealing insights into reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it can be easily excited. acs.org

In a study on 1-phenylnaphthalene , the energies of the HOMO and LUMO were calculated. ias.ac.in For 1-Amino-2-phenylnaphthalene, the presence of the electron-donating amino group (-NH₂) would be expected to raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap compared to the unsubstituted 1-phenylnaphthalene, thereby increasing its reactivity, particularly towards electrophiles. Computational studies on aminonaphthalene derivatives confirm that the HOMO-LUMO gap is a crucial parameter for explaining their structure and reactivity. acs.org

Table 2: Illustrative Frontier Orbital Energies for a Related Molecule

| Molecular Orbital | Energy (eV) | Molecule | Reference |

|---|---|---|---|

| HOMO | -5.87 | 1-Phenylnaphthalene | ias.ac.in |

| LUMO | -1.12 | ||

| HOMO-LUMO Gap (ΔE) | 4.75 |

Note: Values are illustrative and taken from DFT-B3LYP/6-31G calculations.*

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule. ias.ac.in It maps the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

MEP maps are invaluable for predicting how a molecule will interact with other charged species or polar molecules. nih.govresearchgate.net For this compound, an MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the amino group, due to its lone pair of electrons. This identifies the amino group as a primary site for electrophilic attack and hydrogen bonding. The aromatic rings would also show regions of negative potential above and below the plane, characteristic of π-systems. Such analyses have been used to identify reactive sites in various naphthalene (B1677914) derivatives. dntb.gov.uaup.pt

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds, lone pairs, and anti-bonding orbitals. ias.ac.inopenaccesspub.org This method provides a quantitative picture of bonding and delocalization effects.

A key part of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. openaccesspub.org This analysis reveals hyperconjugative and resonance interactions by measuring the stabilization energy (E(2)) resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For example, the interaction between the lone pair on the nitrogen atom (donor) and the antibonding π* orbitals of the naphthalene or phenyl rings (acceptors) in this compound would be a significant stabilizing interaction. This delocalization is responsible for the resonance effects of the amino group. NBO analysis is frequently used to understand intramolecular charge transfer and the nature of chemical bonds in aromatic systems.

Computational Spectroscopy

Computational spectroscopy predicts the spectral properties of a molecule, offering a powerful complement to experimental measurements. For this compound, these techniques can elucidate its vibrational, magnetic resonance, and electronic characteristics.

The vibrational spectra of this compound can be predicted using quantum chemical calculations, most commonly employing Density Functional Theory (DFT). bohrium.comepstem.net The process begins with the optimization of the molecule's geometry to find its lowest energy structure. Subsequently, a frequency calculation is performed on this optimized structure to determine the energies of its normal modes of vibration. epstem.net These calculated frequencies correspond to the absorption peaks in the Fourier-Transform Infrared (FT-IR) and Raman spectra.

Theoretical calculations can predict the frequencies and intensities of characteristic vibrational modes, which are often scaled by a specific factor to correct for systematic errors and improve agreement with experimental data. epstem.netresearchgate.net For this compound, key predicted vibrations would include the N-H stretching of the primary amine, C-H stretching from the aromatic rings, and various C-C and C=C stretching and bending modes within the phenyl and naphthalene ring systems. The development of advanced techniques, such as the Generalized Bond Polarizability Model (GBPM), further enhances the accuracy of simulated Raman spectra. arxiv.org

Table 1: Predicted Vibrational Frequencies for this compound This table presents a set of predicted vibrational frequencies and their assignments based on computational studies of similar aromatic amine compounds. Actual values would be obtained from specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).

| Predicted Frequency Range (cm⁻¹) | Assignment of Vibrational Mode |

| 3400 - 3500 | Asymmetric N-H stretching |

| 3300 - 3400 | Symmetric N-H stretching |

| 3000 - 3100 | Aromatic C-H stretching |

| 1600 - 1650 | N-H scissoring (bending) |

| 1450 - 1600 | Aromatic C=C ring stretching |

| 1250 - 1350 | Aromatic C-N stretching |

| 700 - 900 | C-H out-of-plane bending |

Computational methods are also invaluable for predicting Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. The simulation of NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov This approach calculates the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C), which are then converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS). savemyexams.com The predicted shifts for this compound would show distinct signals for the amine protons, as well as for the various aromatic protons and carbons on both the phenyl and naphthalene moieties. savemyexams.comlibretexts.org

The simulation of UV-Vis spectra is performed using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com The results are presented as maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in an experimental absorption spectrum. upi.edu For this compound, TD-DFT calculations would predict strong absorptions in the UV region corresponding to π → π* transitions within the conjugated aromatic system and potentially weaker n → π* transitions involving the lone pair of electrons on the nitrogen atom. bau.edu.lb

Table 2: Predicted Spectroscopic Data (NMR & UV-Vis) for this compound This table provides expected ranges for NMR chemical shifts and hypothetical UV-Vis absorption maxima based on the molecule's functional groups and computational studies of related compounds.

| Spectrum | Parameter | Predicted Value/Range | Notes |

| ¹H NMR | Chemical Shift (δ) | ~7.0 - 8.5 ppm | Protons on the naphthalene and phenyl rings. libretexts.org |

| ¹H NMR | Chemical Shift (δ) | ~3.5 - 5.0 ppm | Protons of the -NH₂ group; can be a broad signal. libretexts.org |

| ¹³C NMR | Chemical Shift (δ) | ~110 - 150 ppm | Carbons within the aromatic phenyl and naphthalene systems. |

| UV-Vis | λmax (π → π) | ~220 - 280 nm | Intense transitions associated with the conjugated aromatic system. researchgate.net |

| UV-Vis | λmax (n → π) | ~300 - 350 nm | Weaker transition involving the nitrogen lone pair. bau.edu.lb |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations and other computational techniques are used to explore the flexibility of molecules and the influence of their environment. These methods map out the energy associated with different shapes (conformations) and how solvents can alter molecular properties.

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the phenyl group to the naphthalene ring. A Potential Energy Surface (PES) can be generated by systematically changing this dihedral angle and calculating the molecule's potential energy at each step. readthedocs.iouni-leipzig.de This process, known as a relaxed surface scan, identifies the most stable, low-energy conformations (energy minima) and the energy barriers (transition states) between them. readthedocs.io

Due to steric hindrance between the hydrogen atoms on the phenyl ring and the naphthalene core, the molecule is not expected to be planar in its lowest energy state. Computational studies on the closely related 1-phenylnaphthalene molecule have shown that the dihedral angle between the phenyl and naphthalene rings in the optimized structure is approximately (58 ± 4)°. researchgate.net A similar twisted conformation is anticipated to be the global minimum on the PES for this compound, representing its most stable three-dimensional shape.

The properties and reactivity of this compound can be significantly influenced by the solvent in which it is dissolved. Computational simulations can model these interactions using either explicit solvent models, where individual solvent molecules are included, or implicit models like the Polarizable Continuum Model (PCM), which represents the solvent as a continuous medium with a specific dielectric constant. mdpi.commdpi.com

Solvent polarity plays a crucial role. For example, polar solvents can stabilize charged species or polar transition states, thereby affecting reaction rates. rsc.org In the context of spectroscopy, polar protic solvents capable of hydrogen bonding (e.g., water, ethanol) can interact with the lone pair of electrons on the amino group. This interaction typically stabilizes the ground state more than the excited state for an n → π* transition, leading to a "blue shift" (a shift to a shorter wavelength) in the UV-Vis spectrum. bau.edu.lb Furthermore, the choice of solvent can dramatically alter the outcome of chemical reactions, with different solvents favoring different reaction pathways or product yields. mdpi.comacs.org MD simulations can provide a dynamic picture of how solvent molecules arrange around the solute and influence its conformational preferences and accessibility for reaction.

Reactivity and Mechanistic Pathways of 1 Amino 2 Phenylnaphthalene

Electrophilic Aromatic Substitution Reactions on Naphthalene (B1677914) and Phenyl Rings

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org In 1-Amino-2-phenylnaphthalene, the reaction's regioselectivity and rate are dictated by the directing effects of the amino (-NH₂) and phenyl (-C₆H₅) substituents on the naphthalene system.

The amino group is a powerful activating group and an ortho, para-director. wikipedia.orgsavemyexams.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system through resonance, thereby stabilizing the positively charged intermediate (the arenium ion) formed during the electrophilic attack. wikipedia.orglibretexts.org In the naphthalene ring system, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophilic substitution than the β-positions (2, 3, 6, 7) because the intermediate carbocation for α-attack is more resonance-stabilized. pearson.comwordpress.comlibretexts.org

For this compound, the primary directing influence is the potent activating effect of the amino group at the C1 position. This group strongly directs incoming electrophiles to the ortho (C2) and para (C4) positions. Since the C2 position is already occupied by the phenyl group, electrophilic attack is overwhelmingly favored at the C4 position. The phenyl group at C2 is a weakly deactivating group via its inductive effect but its influence is minor compared to the amino group. The naphthalene ring bearing the amino group is significantly more electron-rich and thus more reactive than the pendant phenyl ring. Consequently, electrophilic substitution occurs preferentially on the naphthalene core.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Electrophile | Major Product |

|---|---|---|

| HNO₃, H₂SO₄ (Nitration) | NO₂⁺ | 1-Amino-4-nitro-2-phenylnaphthalene |

| Br₂, FeBr₃ (Bromination) | Br⁺ | 1-Amino-4-bromo-2-phenylnaphthalene |

| H₂SO₄ (Sulfonation) | SO₃ | This compound-4-sulfonic acid |

| CH₃Cl, AlCl₃ (Friedel-Crafts Alkylation) | CH₃⁺ | 1-Amino-4-methyl-2-phenylnaphthalene |

Nucleophilic Substitution Reactions (e.g., involving amino group or ring positions)

Nucleophilic substitution on the aromatic rings of this compound is generally unfavorable due to the high electron density of the π-system. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which this molecule lacks.

However, the primary amino group provides a crucial pathway for nucleophilic substitution via the formation of a diazonium salt. This is most notably achieved through the Sandmeyer reaction . wikipedia.orglscollege.ac.in In this two-step process, the aromatic amine is first treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures to form a diazonium salt (2-phenylnaphthalene-1-diazonium chloride). The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), and the resulting aryl cation can be readily attacked by various nucleophiles, often in the presence of a copper(I) salt catalyst. nih.gov This method allows for the introduction of a wide variety of substituents at the C1 position, which are otherwise difficult to install directly. organic-chemistry.org

Common Sandmeyer and related reactions include:

Halogenation: Using CuCl, CuBr, or KI to introduce -Cl, -Br, or -I, respectively.

Cyanation: Using CuCN to introduce the nitrile group (-CN).

Hydroxylation: Using Cu₂O or simply heating in water to introduce a hydroxyl group (-OH).

Table 2: Examples of Nucleophilic Substitution via Diazonium Salt of this compound

| Reagent | Catalyst | Resulting Functional Group at C1 | Product Name |

|---|---|---|---|

| HCl, NaNO₂ then CuCl | Copper(I) Chloride | -Cl | 1-Chloro-2-phenylnaphthalene |

| HBr, NaNO₂ then CuBr | Copper(I) Bromide | -Br | 1-Bromo-2-phenylnaphthalene (B1278519) |

| KCN, NaNO₂ then CuCN | Copper(I) Cyanide | -CN | 2-Phenylnaphthalene-1-carbonitrile |

| H₂SO₄, NaNO₂ then H₂O, heat | None | -OH | 2-Phenylnaphthalen-1-ol |

Oxidation and Reduction Chemistry of the Aminophenylnaphthalene Core

The oxidation and reduction of this compound can target either the aromatic system or the amino group.

Oxidation: The naphthalene ring system can be oxidized, though it requires strong oxidizing agents. The outcome is heavily influenced by the substituents present. The electron-donating amino group makes the ring to which it is attached (the A-ring) more susceptible to oxidation compared to the other naphthalene ring (B-ring) and the phenyl substituent. In the case of 1-aminonaphthalene, oxidation cleaves the activated ring to yield phthalic acid. askfilo.comdoubtnut.com By analogy, the oxidation of this compound with a vigorous oxidant like acidic potassium permanganate (B83412) would be expected to preferentially degrade the amino-substituted ring, leading to 2-phenylphthalic acid.

Reduction: The aromatic rings of naphthalene and benzene (B151609) are resistant to reduction and require forcing conditions, such as high-pressure catalytic hydrogenation (e.g., using H₂ with a Ni, Pd, or Pt catalyst). Under such conditions, the naphthalene core would likely be reduced first to form aminophenyl-tetralin derivatives. The phenyl ring would be reduced under even more severe conditions. The primary amino group itself is in a reduced state and is not susceptible to further reduction.

Acid-Base Properties and Protonation Equilibria

The acid-base properties of this compound are centered on the basicity of the primary amino group. Like other arylamines, it acts as a weak base, accepting a proton to form its conjugate acid, the 2-phenylnaphthalen-1-ammonium ion.

The basicity of arylamines is significantly lower than that of aliphatic amines. libretexts.org This is because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-electron system, making it less available for bonding with a proton. pressbooks.pub This resonance stabilization of the free amine is partially lost upon protonation, making the process less favorable.

For this compound, the basicity is primarily determined by the delocalization of the nitrogen lone pair into the naphthalene ring. The presence of the phenyl group at the C2 position has a secondary electronic effect. The phenyl group is generally considered to be weakly electron-withdrawing by induction, which would slightly decrease the electron density on the amino nitrogen and thus reduce its basicity compared to 1-aminonaphthalene.

The protonation equilibrium can be represented as: C₁₆H₁₁NH₂ + H₂O ⇌ C₁₆H₁₁NH₃⁺ + OH⁻

The strength of the base is typically discussed using the pKa of its conjugate acid (C₁₆H₁₁NH₃⁺). For comparison, the pKa of the anilinium ion is 4.63, while that of the methylammonium (B1206745) ion is 10.64. libretexts.org The pKa for the conjugate acid of this compound is expected to be in a similar range to that of other aminonaphthalenes, reflecting its character as a weak arylamine base.

Formation of Coordination Complexes and Ligand Behavior with Metal Ions

A coordination complex consists of a central metal atom or ion bonded to one or more molecules or ions, known as ligands. thermofisher.com this compound possesses a primary amino group with a lone pair of electrons on the nitrogen atom, making it a potential monodentate N-donor ligand. It can coordinate with various transition metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Pd²⁺) to form coordination complexes.

The formation of such a complex involves the donation of the nitrogen lone pair into a vacant orbital of the metal ion, forming a coordinate covalent bond. The steric bulk of the 2-phenylnaphthalene (B165426) framework may influence the geometry of the resulting complex and the number of ligands that can coordinate to the metal center. While specific complexes of this compound are not extensively documented in readily available literature, its behavior can be inferred from the well-established coordination chemistry of other primary aromatic amines. These complexes can have applications in areas such as catalysis and materials science.

Catalytic Transformations Involving this compound (e.g., as a substrate or catalyst component)

This compound can be involved in catalytic transformations in two principal ways: as a substrate that is transformed by a catalyst, or as a component of the catalyst itself.

As a Substrate: The synthesis of this compound itself can be part of a catalytic process. More importantly, as a substrate, it can undergo various catalytic cross-coupling reactions. For instance, after converting the amino group to a more versatile functional group like a halide via the Sandmeyer reaction (see Section 5.2), the resulting aryl halide can participate in well-known catalytic reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex molecular architectures.

As a Catalyst Component: The aminophenylnaphthalene scaffold can be incorporated into larger molecules that serve as ligands for transition metal catalysts. The amino group can be a key anchoring point for further functionalization to create bidentate or polydentate ligands. For example, reaction of the amino group with other molecules could lead to the formation of Schiff base, phosphine-amine, or other chelating ligands. These ligands can then be complexed with metals like palladium, rhodium, or iridium to create catalysts for asymmetric synthesis or other organic transformations. The rigid and bulky 2-phenylnaphthalene backbone can provide a specific steric and electronic environment around the metal center, potentially influencing the activity and selectivity of the catalyst.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Intermediates in the Synthesis of Complex Organic Molecules

The 1-Amino-2-phenylnaphthalene scaffold is a significant building block in the construction of complex organic molecules, particularly those with pronounced biological activity. The strategic placement of the amino group on the bulky phenylnaphthalene framework allows for a wide range of chemical transformations, making it a valuable intermediate in multi-step syntheses.

Research has demonstrated the utility of related amino-substituted naphthalene (B1677914) structures in the total synthesis of natural products. For instance, amino-substituted dihydronaphthalenes are key precursors in the synthesis of oxybenzo[c]phenanthridine alkaloids, a class of compounds with potential therapeutic properties nih.gov. The synthesis of these intricate molecular architectures often involves key steps such as intramolecular biaryl coupling reactions, where the aminonaphthalene core provides the necessary structural and electronic foundation nih.gov.

Furthermore, the broader "2-phenylnaphthalene-type" structural pattern has been identified as a key pharmacophore in the rational design of novel antineoplastic (anticancer) agents rsc.org. In this context, the phenylnaphthalene core is not merely a structural support but an active component that contributes to the molecule's biological function. By serving as a foundational template, derivatives of this compound can be elaborated through various synthetic modifications to produce a library of compounds for biological screening. The amino group, in particular, offers a convenient handle for introducing diverse functionalities to modulate the molecule's properties. The versatility of amino-aryl compounds as building blocks is further highlighted by their use in synthesizing a wide array of bioactive compounds, including various types of alkaloids and natural product analogs labshake.commdpi.com.

Application in the Design and Synthesis of Advanced Dyes and Pigments

The extended π-conjugated system of the phenylnaphthalene core makes this compound an excellent starting material for the synthesis of advanced dyes and pigments. The primary amino group is readily converted into a diazonium salt, which can then be coupled with various electron-rich aromatic compounds (coupling components) to form highly colored azo dyes nih.govlabshake.comnih.gov.

The resulting azo dyes, with the general structure Ar-N=N-Ar', incorporate the phenylnaphthalene moiety into a larger chromophore. The chromophore is the part of the molecule responsible for absorbing visible light and thus producing color. The specific color of the dye is determined by the electronic properties of the entire conjugated system, which can be fine-tuned by the choice of the coupling component and by adding other substituents to the aromatic rings nih.gov.

Table 1: Properties of Dyes Derived from Aminonaphthalene Precursors

| Precursor Type | Dye Class | Key Chromophore | Typical Colors | Noted Properties |

|---|---|---|---|---|

| Aniline and 2-Naphthol | Azo Dye | Phenylazo-naphthol | Orange-Red | Good fastness to washing and light nih.govacs.org |

| 1-Amino-2-naphthol-4-sulphonic Acid | Acid Dye | Naphthylazo-naphthalene | Varies with coupler | Good exhaustion on polyamide fabrics mdpi.com |

Contributions to Organic Electronics and Optoelectronic Materials

The delocalized π-electron system inherent in the this compound structure provides the foundation for its use in organic electronics, where such molecules can function as organic semiconductors.

Organic semiconductors are characterized by their ability to transport electrical charges (electrons or holes) through a solid-state structure composed of organic molecules nih.gov. Unlike in crystalline inorganic semiconductors, charge transport in organic materials can occur through different mechanisms, such as band-like transport or, more commonly, a "hopping" mechanism where charge carriers jump between adjacent molecules labshake.comnih.gov. The efficiency of this process is highly dependent on the molecular packing in the solid state and the electronic coupling between neighboring molecules nih.govresearchgate.net.

The phenylnaphthalene core provides an extended conjugated system that facilitates the delocalization of charge carriers. Materials based on naphthalene have been shown to exhibit band-like transport for holes, which is a highly efficient charge transport mechanism labshake.com. The presence of the electron-donating amino group on the this compound structure would be expected to enhance its ability to stabilize positive charge carriers (holes), making its derivatives promising candidates for p-type (hole-transporting) semiconductor materials. The phenyl substituent plays a crucial role in influencing the solid-state morphology, affecting how the molecules pack together and, consequently, the intermolecular electronic overlap that governs charge mobility researchgate.net.

Derivatives of this compound have potential applications in Organic Light-Emitting Diodes (OLEDs), which are a major technology in modern displays and lighting. In a typical OLED device, different layers of organic materials are sandwiched between two electrodes. When a voltage is applied, holes and electrons are injected, which then recombine in an emissive layer to produce light nih.govacs.org.

Materials based on this scaffold can potentially serve two key functions in OLEDs:

Hole-Transporting Layers (HTLs): Due to their p-type semiconducting properties, derivatives of this compound can be used in the HTL. The function of the HTL is to efficiently transport holes from the anode to the emissive layer nih.govresearchgate.net. Materials with phenylnaphthalene cores have been specifically designed for this purpose in solution-processable OLEDs nih.gov. An effective HTL material must have high hole mobility and an appropriate energy level alignment with the adjacent layers to ensure efficient charge injection and transport acs.orgresearchgate.net.

Emissive Materials: The phenylnaphthalene core can also act as the light-emitting chromophore in the emissive layer. The color of the emitted light can be tuned by chemical modifications to the core structure nih.gov. Naphthalene-based compounds have been successfully utilized as emitters in OLEDs, demonstrating their potential for producing light, for instance in the green part of the spectrum labshake.com. The formation of stable and uniform amorphous thin films is critical for OLEDs to prevent efficiency losses due to molecular aggregation ed.ac.uk. The non-planar structure imparted by the phenyl group can help inhibit crystallization and promote the formation of high-quality amorphous films.

Development of Novel Ligands for Transition Metal Catalysis and Coordination Chemistry

In transition metal catalysis, organic molecules known as ligands bind to a metal center, and the resulting metal-ligand complex catalyzes a chemical reaction. The electronic and steric properties of the ligand are paramount in controlling the catalyst's activity and selectivity nih.govresearchgate.net. This compound possesses key attributes that make it an attractive scaffold for the design of novel ligands.

The primary coordination site is the nitrogen atom of the amino group, which has a lone pair of electrons that can be donated to a vacant orbital on a transition metal, forming a coordinate bond. This interaction is fundamental to the formation of the active catalyst.

The bulky phenylnaphthalene backbone provides a well-defined and sterically hindered environment around the metal center. This steric bulk is crucial for influencing the outcome of a catalytic reaction, for example, by controlling which of two possible stereoisomers is formed in an asymmetric synthesis researchgate.net.

The potential of this molecular framework is underscored by the extensive use of related naphthylamine derivatives in catalysis. For example, dimers like 1,1′-binaphthalene-2,2′-diamine (BINAM) are well-established building blocks for synthesizing highly effective ligands for transition-metal-catalyzed reactions. By modifying the this compound structure, for instance, by introducing additional donor atoms, bidentate or polydentate ligands can be created. These more complex ligands can form highly stable and well-defined complexes with transition metals, leading to catalysts with enhanced performance for a variety of organic transformations, such as cross-coupling reactions or asymmetric hydrogenations nih.gov.

Table 2: Potential of this compound as a Ligand Scaffold

| Feature | Role in Catalysis | Reference Analogs |

|---|---|---|

| Amino Group (-NH2) | Primary coordination site for metal binding via nitrogen lone pair. | Aminophenols, Schiff Bases researchgate.net |

| Phenylnaphthalene Backbone | Provides steric bulk to influence reaction selectivity; offers a rigid scaffold. | BINAM derivatives |

Utilization in Chemical Sensors and Probes

The fluorescent properties of the naphthalene core make this compound an excellent platform for the development of chemical sensors and probes. These analytical tools are designed to detect the presence of specific chemical species (analytes) by producing a measurable signal upon binding.

A typical fluorescent sensor consists of two main components: a molecular recognition unit that selectively binds the target analyte and a signal transduction unit (a fluorophore) that reports this binding event via a change in its fluorescence properties. In this case, the phenylnaphthalene moiety acts as the fluorophore.

Molecular Recognition: The amino group and the aromatic rings of this compound can be functionalized to create a specific binding pocket for a target analyte, such as a metal ion or a small organic molecule. The binding is driven by non-covalent interactions, including hydrogen bonding, electrostatic forces, and hydrophobic interactions between the analyte and the sensor molecule. For example, related aminonaphthalene compounds have been designed to selectively recognize and bind metal ions like Fe³⁺, Al³⁺, and Pd²⁺ nih.govnih.govresearchgate.net.

Signal Transduction: When the analyte binds to the recognition site, it perturbs the electronic structure of the fluorophore, causing a distinct change in the fluorescence signal. This change serves as the output that indicates the presence of the analyte. Several signal transduction mechanisms have been demonstrated for sensors based on the aminonaphthalene scaffold:

Fluorescence Quenching ("Turn-off"): The fluorescence intensity decreases upon binding of the analyte. This has been observed in aminonaphthalene-based sensors for Fe³⁺ ions nih.govacs.org.

Fluorescence Enhancement ("Turn-on"): The fluorescence intensity increases upon analyte binding. This mechanism is often preferred for its lower background signal and has been used in probes for cysteine labshake.com.

Ratiometric Sensing: The sensor has two different emission wavelengths, and the ratio of their intensities changes upon analyte binding. This provides a more robust signal that is less susceptible to environmental fluctuations researchgate.net.

Colorimetric Sensing: The binding event causes a change in the absorption spectrum that is visible to the naked eye, as demonstrated by a poly(1-aminonaphthalene) sensor for Fe³⁺ which changes color from purple to yellow nih.gov.

The high selectivity and sensitivity of these systems make them valuable tools for analytical chemistry, with applications in environmental monitoring and biological imaging labshake.comresearchgate.net.

Absence of Specific Research Data on this compound in Supramolecular Chemistry

Despite a thorough investigation into the scientific literature, specific research detailing the contributions of this compound to supramolecular chemistry and self-assembly processes, particularly concerning π-π stacking interactions, remains elusive. Extensive searches for crystal structure data and studies on its supramolecular behavior have not yielded the specific findings necessary to fulfill the requested article section.

While the broader fields of supramolecular chemistry and materials science extensively explore the self-assembly of aromatic molecules through non-covalent interactions like π-π stacking, research appears to have not specifically focused on or reported the behavior of this compound in this context.

The foundational principles of supramolecular chemistry involve the spontaneous organization of molecules into well-defined, functional structures. In the case of aromatic compounds, the overlapping of π-orbitals between adjacent aromatic rings, known as π-π stacking, is a crucial driving force for self-assembly. The specific geometry and electronic nature of a molecule, such as this compound with its extended aromatic system and functional amine group, would theoretically influence such interactions.

However, without experimental data from techniques like X-ray crystallography or detailed computational studies on this specific compound, any discussion on its role in supramolecular chemistry would be purely speculative. Crystal structure analysis is essential to determine the precise arrangement of molecules in the solid state, providing concrete evidence of π-π stacking, including measurements of interplanar distances and angles.

Similarly, studies on its behavior in solution could reveal tendencies for self-assembly into larger aggregates, which is a hallmark of supramolecular systems. Such research would typically involve techniques like spectroscopy and microscopy to characterize the formation and morphology of these assemblies.

The absence of such specific data for this compound in the available scientific literature prevents a detailed and accurate discussion of its contributions to supramolecular chemistry and self-assembly processes. Therefore, the requested section on this topic cannot be generated at this time.

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the establishment of green and sustainable routes for the synthesis of 1-Amino-2-phenylnaphthalene and its derivatives. Key areas of exploration include:

Catalytic Amination: Investigating one-step catalytic amination of 2-phenylnaphthalene (B165426) could provide a more atom-economical and efficient synthesis compared to classical methods. The use of earth-abundant metal catalysts or even metal-free catalytic systems would be highly desirable.

Microwave-Assisted Synthesis: Exploring microwave irradiation as an energy source could significantly reduce reaction times and energy consumption. Microwave-assisted Bucherer-type reactions or other amination protocols could be investigated for the synthesis of aminonaphthalene derivatives.

Solvent-Free and Aqueous Reactions: The development of synthetic methods that operate in the absence of volatile organic solvents or in aqueous media is a key aspect of green chemistry. Methodologies like "grindstone chemistry," which involves the grinding of solid reactants, could be explored for a solvent-free synthesis of 1-aminoalkyl-2-naphthols and potentially adapted for this compound.

Renewable Starting Materials: Investigating synthetic pathways that utilize renewable feedstocks is a long-term goal for sustainable chemistry. While challenging, exploring routes from biomass-derived platform molecules could offer a truly sustainable approach to this class of compounds.

| Synthetic Approach | Potential Advantages |

| Catalytic Amination | High atom economy, reduced waste |

| Microwave-Assisted Synthesis | Faster reaction times, lower energy consumption |

| Solvent-Free/Aqueous Reactions | Reduced environmental impact, safer processes |

| Renewable Starting Materials | Long-term sustainability |

Exploration of Novel Catalytic Applications

The inherent electronic and structural features of this compound suggest its potential as a ligand or catalyst in various organic transformations. Future research should focus on:

Asymmetric Catalysis: The chiral environment that could be created by introducing stereocenters into the this compound scaffold makes it an interesting candidate for ligands in asymmetric catalysis. The synthesis of chiral derivatives and their application in reactions such as asymmetric hydrogenation or C-C bond formation would be a valuable pursuit.

Photoredox Catalysis: The photophysical properties of aminonaphthalene derivatives, including their potential for intramolecular charge transfer, suggest that this compound could be explored as a photosensitizer or a component in photoredox catalytic systems.

Organocatalysis: The amino group in this compound can act as a basic or nucleophilic site, opening up possibilities for its use as an organocatalyst. Its application in reactions like Michael additions or aldol (B89426) condensations could be investigated.

Advanced Computational Studies for Predictive Design and Optimization

Computational chemistry offers powerful tools for understanding and predicting the properties and reactivity of molecules. For this compound, advanced computational studies can guide experimental efforts and accelerate discovery:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO gap), and reactivity of this compound. jeires.combohrium.com Such studies can provide insights into its potential as a corrosion inhibitor, an electronic material, or a catalyst. jeires.com For instance, DFT has been used to evaluate the corrosion inhibition properties of other aminonaphthalene derivatives on iron surfaces. jeires.com

Time-Dependent DFT (TD-DFT): To understand its photophysical properties, TD-DFT calculations can be used to predict the absorption and emission spectra, as well as the nature of its excited states. This would be crucial for designing derivatives with specific optical properties for applications in organic electronics or as fluorescent probes.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics and intermolecular interactions of this compound in different environments, such as in solution or at interfaces. This can provide valuable information for its application in materials science.

Investigation of Unique Physico-chemical Phenomena at the Molecular Level

The interplay of the naphthalene (B1677914) core, the amino group, and the phenyl ring can give rise to interesting and potentially unique physico-chemical phenomena. Detailed investigations at the molecular level are needed to uncover these properties:

Photophysical Properties: A thorough investigation of the photophysics of this compound is warranted. rsc.orgacs.org Studies on its fluorescence, phosphorescence, and excited-state dynamics in various solvents can reveal the nature of its intramolecular charge transfer (ICT) states. ekb.eg The red shift in the emission spectra of 1-aminonaphthalenes in polar solvents is a known phenomenon attributed to intramolecular reorganization and solvent relaxation. rsc.org

Solvatochromism: The sensitivity of its absorption and emission spectra to the polarity of the solvent (solvatochromism) should be systematically studied. This property could be exploited for the development of sensors and probes.

Aggregation-Induced Emission (AIE): Investigating whether this compound or its derivatives exhibit aggregation-induced emission could open up applications in bio-imaging and materials science.

Rational Design of Derivatives for Targeted Molecular Interactions

The this compound scaffold provides a versatile platform for the rational design of derivatives with specific functionalities and targeted molecular interactions.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the amino and phenyl groups, as well as the naphthalene core, and subsequent evaluation of their properties will be crucial for establishing structure-activity relationships. This will enable the fine-tuning of electronic, optical, and biological properties.

Biomolecular Probes: By attaching specific recognition elements, derivatives of this compound could be designed as fluorescent probes for biomolecules such as proteins or nucleic acids. The environmentally sensitive fluorescence of the aminonaphthalene core is a valuable feature for such applications.

Supramolecular Chemistry: The ability of the amino and phenyl groups to participate in hydrogen bonding and π-π stacking interactions makes this compound an interesting building block for the construction of supramolecular assemblies with defined architectures and functions.

Integration with Emerging Technologies in Materials Science and Organic Chemistry

The unique properties of this compound and its derivatives can be leveraged by integrating them with emerging technologies.

Organic Electronics: Naphthalene derivatives are considered excellent candidates for the construction of organic electronic appliances due to their strong fluorescence, electroactivity, and photostability. nih.gov Future research could explore the use of this compound derivatives as charge transport materials, emitters in organic light-emitting diodes (OLEDs), or components in organic photovoltaics (OPVs). gatech.edu

Advanced Functional Materials: The incorporation of this compound into polymers or metal-organic frameworks (MOFs) could lead to the development of new functional materials with tailored optical, electronic, or catalytic properties.

Flow Chemistry: The development of continuous flow processes for the synthesis of this compound and its derivatives could offer advantages in terms of scalability, safety, and process control, facilitating their production for various applications.

Q & A

What are the recommended methodologies for synthesizing 1-Amino-2-phenylnaphthalene with high purity for toxicological studies?

Basic Research Focus

Synthesis protocols should prioritize minimizing byproducts (e.g., polycyclic aromatic hydrocarbon impurities) that could confound toxicity assessments. A validated approach involves catalytic hydrogenation of 2-phenylnaphthalene nitrile derivatives under inert atmospheres, followed by chromatographic purification using silica gel or HPLC . Purity verification via NMR and mass spectrometry is critical, as residual solvents (e.g., DMSO) may interfere with biological assays .

How should researchers design in vivo studies to assess hepatic and respiratory toxicity of this compound?

Basic Research Focus

Adopt OECD Guideline 413 (Subchronic Inhalation Toxicity) for respiratory endpoints, with exposure durations aligned to ATSDR’s inclusion criteria (Table B-1):

- Species : Rodents (rats/mice) for comparative metabolic relevance.

- Dose : Tiered exposures (low, medium, high) based on LD50 estimates from structural analogs like 1-methylnaphthalene .

- Endpoints : Histopathology (lung, liver), serum ALT/AST levels, and glutathione depletion assays . Include negative controls to distinguish compound-specific effects from background lesions .

What mechanisms underlie conflicting data on the genotoxicity of this compound across studies?

Advanced Research Focus

Discrepancies may arise from:

- Metabolic activation : Cytochrome P450 isoforms (e.g., CYP1A1/2) convert protoxicants to reactive intermediates; use S9 liver fractions from phenobarbital-induced models to standardize metabolic conditions .

- Assay specificity : Ames test (OECD 471) may lack sensitivity for bulky aromatic amines; complement with micronucleus assays (OECD 487) and Comet assays to detect DNA adducts .

- Confounding factors : Address impurities (e.g., nitro derivatives) via LC-MS characterization .

How can researchers integrate multi-omics data to elucidate the mode of action (MOA) of this compound?

Advanced Research Focus

Leverage ATSDR’s systematic review framework (Steps 4–8) to synthesize evidence:

Transcriptomics : RNA-seq of exposed hepatocytes to identify dysregulated pathways (e.g., oxidative stress, xenobiotic metabolism) .

Proteomics : Use SWATH-MS to quantify phase I/II enzyme expression (e.g., GST, NQO1) .

Metabolomics : LC-HRMS for detecting glutathione conjugates or lipid peroxidation markers .

Data integration : Apply pathway enrichment tools (IPA, KEGG) to map interactions and prioritize key nodes for validation .

What criteria should guide the selection of biomarkers for monitoring occupational exposure to this compound?

Advanced Research Focus

Biomarkers must meet specificity , sensitivity , and temporal relevance :

- Urinary metabolites : Quantify hydroxylated derivatives (e.g., this compound-3,4-diol) via GC-MS with deuterated internal standards .

- Adductomics : Hemoglobin adducts (e.g., N-phenylvaline) reflect cumulative exposure .

- Validation : Cross-reference with ATSDR’s biomonitoring guidelines (Appendix B) and occupational cohort data .

How should contradictory findings in environmental fate studies (e.g., biodegradation vs. persistence) be resolved?

Advanced Research Focus

Apply tiered testing per EPA’s Office of Chemical Safety and Pollution Prevention (OCSPP):

Lab vs. field conditions : Use OECD 307 (soil degradation) under controlled humidity/pH to isolate abiotic vs. microbial contributions .

Advanced modeling : Input half-life data into EPI Suite to predict environmental partitioning (Kow, Koc) .

Meta-analysis : Reconcile discrepancies via sensitivity analysis of study parameters (e.g., microbial diversity, temperature gradients) .

What in silico strategies are recommended for predicting the endocrine disruption potential of this compound?

Advanced Research Focus

Combine QSAR and molecular docking:

- QSAR : Use ToxCast/Tox21 data to train models on structural analogs (e.g., naphthalene derivatives) for estrogen receptor binding .